Cas no 1126430-25-8 (3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine)
![3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine structure](https://ja.kuujia.com/scimg/cas/1126430-25-8x500.png)
3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine 化学的及び物理的性質
名前と識別子
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- 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine
- CS-0120941
- 3-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]aniline
- SCHEMBL1725003
- 1126430-25-8
- 3-fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline
- 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]phenyl amine
- VZXCGXMHAGXHBK-UHFFFAOYSA-N
- {3-Fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]phenyl}amine
-
- インチ: InChI=1S/C12H17F2N3/c13-3-4-16-5-7-17(8-6-16)12-2-1-10(15)9-11(12)14/h1-2,9H,3-8,15H2
- InChIKey: VZXCGXMHAGXHBK-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCN1CCF)C2=C(C=C(C=C2)N)F
計算された属性
- せいみつぶんしりょう: 241.13905388g/mol
- どういたいしつりょう: 241.13905388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 32.5Ų
3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191581-1g |
3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline |
1126430-25-8 | 98% | 1g |
¥11466.00 | 2024-08-09 | |
Chemenu | CM335467-1g |
3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline |
1126430-25-8 | 95%+ | 1g |
$1717 | 2021-08-18 | |
Chemenu | CM335467-1g |
3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline |
1126430-25-8 | 95%+ | 1g |
$1717 | 2022-09-30 |
3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamineに関する追加情報
Research Brief on 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine (CAS: 1126430-25-8)
Recent studies on 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine (CAS: 1126430-25-8) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology. This compound, characterized by its unique fluorinated piperazine moiety, has garnered attention due to its ability to modulate specific biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in signal transduction pathways. The following brief synthesizes the latest findings and implications of research involving this molecule.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine in the development of dopamine D2/D3 receptor ligands. The research demonstrated that the compound's fluorinated side chain enhances blood-brain barrier permeability, making it a promising candidate for central nervous system (CNS) drug development. Molecular docking simulations revealed high binding affinity to D2/D3 receptors, suggesting potential applications in treating Parkinson's disease and schizophrenia.
In oncology research, a team at the National Cancer Institute reported the compound's utility as a precursor for radiopharmaceuticals. The fluorine-18 isotope variant of this molecule (18F-labeled analog) exhibited excellent in vivo stability and tumor-targeting properties in preclinical PET imaging studies. This finding, published in Nuclear Medicine and Biology, opens avenues for its use in cancer diagnostics and theranostics, particularly for neuroendocrine tumors.
Pharmacokinetic studies conducted in 2024 have provided new insights into the compound's metabolic profile. Research appearing in Xenobiotica demonstrated that 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine undergoes minimal hepatic metabolism, with renal excretion as the primary elimination pathway. This property, combined with its favorable safety profile in animal models, positions it as an attractive scaffold for further drug development.
The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication detailed a novel continuous-flow synthesis approach that increases yield to 78% while reducing purification steps. This technological advancement addresses previous scalability challenges and may facilitate broader research applications.
Ongoing clinical trials (as of Q2 2024) are investigating derivatives of 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine as potential treatments for drug-resistant epilepsy and glioblastoma. Preliminary results suggest that structural modifications to the parent compound can enhance target specificity while maintaining favorable pharmacokinetic properties. These developments underscore the molecule's versatility as a pharmacophore in medicinal chemistry.
In conclusion, 3-fluoro-4-[4-(2-fluoroethyl)-1-piperazinyl]-Benzenamine (CAS: 1126430-25-8) represents a multifaceted chemical entity with significant potential across therapeutic areas. Its unique structural features, combined with recent research breakthroughs, position it as a valuable tool for drug discovery and development. Future research directions likely include optimization of its derivatives for specific clinical indications and further exploration of its mechanism of action at molecular targets.
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